molecular formula C14H18INO B11176600 (3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone

(3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone

Cat. No.: B11176600
M. Wt: 343.20 g/mol
InChI Key: NSHHRQDTNRIIPR-UHFFFAOYSA-N
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Description

(3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone is an organic compound that features a piperidine ring substituted with two methyl groups at positions 3 and 5, and a methanone group attached to a 3-iodophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Methanone Group: The methanone group is introduced through a Friedel-Crafts acylation reaction, where the piperidine ring reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Iodination of the Phenyl Ring: The final step involves the iodination of the phenyl ring, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity, particularly the iodine substituent, allows for further functionalization.

Biology and Medicine

This compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, while the iodine atom can participate in halogen bonding, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpiperidin-1-yl)(4-iodophenyl)methanone: Similar structure but with the iodine atom at the 4-position.

    (3,5-Dimethylpiperidin-1-yl)(3-bromophenyl)methanone: Bromine instead of iodine.

    (3,5-Dimethylpiperidin-1-yl)(3-chlorophenyl)methanone: Chlorine instead of iodine.

Uniqueness

(3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Iodine’s larger atomic radius and ability to form halogen bonds can enhance interactions with biological targets, potentially leading to higher efficacy in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H18INO

Molecular Weight

343.20 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(3-iodophenyl)methanone

InChI

InChI=1S/C14H18INO/c1-10-6-11(2)9-16(8-10)14(17)12-4-3-5-13(15)7-12/h3-5,7,10-11H,6,8-9H2,1-2H3

InChI Key

NSHHRQDTNRIIPR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=CC=C2)I)C

Origin of Product

United States

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